3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core fused with a piperidine scaffold. The piperidine ring is substituted at the 4-position with a methyl group linked to a (1r,4r)-4-methylcyclohexanecarbonyl moiety. This structural arrangement confers unique steric and electronic properties, distinguishing it from other pyrimidinone derivatives.
Properties
IUPAC Name |
3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKJNYEZDYVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Cyclohexane Ring Introduction: The cyclohexane ring is introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.
Dihydropyrimidinone Formation: The dihydropyrimidinone moiety is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidinone derivatives, many of which exhibit pharmacological relevance. Below is a structural and functional comparison with analogous compounds:
Structural Comparisons
Notes:
- The target compound’s (1r,4r)-4-methylcyclohexanecarbonyl group introduces significant steric bulk compared to smaller acyl or aryl substituents in analogs like 44g or 33b .
- The trimethylsilyl (TMS) protecting group in 33b and 50e improves solubility during synthesis but is absent in the target compound, suggesting differences in formulation strategies .
Functional and Pharmacological Comparisons
While direct biological data for the target compound are unavailable in the provided evidence, insights can be drawn from structurally related molecules:
- Potency : Compounds like 50e and 44g are described as "potent" in their respective studies, likely due to optimized substituents (e.g., dichlorobenzylpiperidine in 50e enhances target affinity) . The cyclohexanecarbonyl group in the target compound may similarly modulate receptor interactions.
- Synthetic Yields : The target compound’s synthesis may face challenges similar to 44c (22% yield ), as bulky substituents often reduce reaction efficiency.
Physicochemical Properties
- Lipophilicity : The cyclohexanecarbonyl group likely increases logP compared to methylpiperazine (44c, logP ~1.5) or pyridinylpiperazine (44g) but remains lower than dichlorobenzyl-containing analogs (50e, logP >3) .
- Solubility : Absence of polar groups (e.g., TMS in 33b) suggests the target compound may require formulation aids for aqueous solubility .
Biological Activity
The compound 3-({1-[(1R,4R)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is part of a class of compounds known as dihydropyrimidinones , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anticonvulsant , antioxidant , antitumor , anti-inflammatory , and antiviral properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables and case studies from various research findings.
Synthesis and Structural Characterization
The synthesis of dihydropyrimidinones typically involves the Biginelli reaction , where aromatic aldehydes react with urea and β-keto esters under acidic conditions. The structural characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of various dihydropyrimidinone derivatives. For instance, compounds derived from 3,4-dihydropyrimidinones exhibited significant protection against induced convulsions in animal models. The efficacy was measured using the maximal electroshock method, where the duration of hind limb extension was recorded.
Table 1: Anticonvulsant Activity of Dihydropyrimidinone Derivatives
| Compound | Dose (mg/kg) | Duration of Protection (min) | Significance |
|---|---|---|---|
| 3a | 20 | 47 ± 3.018 | p ≤ 0.01 |
| 3b | 20 | 29 ± 3.018 | NS |
| 3c | 20 | 38 ± 1.528 | p ≤ 0.05 |
| 3d | 20 | 50 ± 3.528 | p ≤ 0.01 |
NS: Non-significant; Data expressed as Mean ± SEM
Antioxidant Activity
The antioxidant properties of dihydropyrimidinones have been evaluated through various assays, demonstrating their ability to scavenge free radicals effectively. A study reported that synthesized dihydropyrimidinone derivatives showed good to excellent antioxidant potency compared to standard ascorbic acid.
Table 2: Antioxidant Potency Comparison
| Compound | IC50 (µM) | Standard (Ascorbic Acid) IC50 (µM) |
|---|---|---|
| DHPM1 | 25 | 15 |
| DHPM2 | 30 | - |
| DHPM3 | 20 | - |
Antitumor Activity
Dihydropyrimidinones have also been investigated for their antitumor activities. Specific derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.
Case Study:
A recent study examined the effects of a specific dihydropyrimidinone derivative on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell proliferation, showcasing its potential as a therapeutic agent.
Mechanistic Insights
The biological activities of dihydropyrimidinones can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders.
Table 3: AChE Inhibition Potency
| Compound | IC50 (nM) | Comparison with Donepezil (IC50 = 12.7 nM) |
|---|---|---|
| BIGI4b | 342 | Less active |
| BIGI5b | 352 | Less active |
Q & A
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C, protected from light and moisture. Personal protective equipment (PPE) such as gloves, lab coats, and safety goggles are mandatory during handling. Avoid exposure to strong oxidizers or acids, as the 3,4-dihydropyrimidin-4-one ring may undergo hydrolysis under acidic conditions. Stability studies suggest monitoring via periodic HPLC analysis to detect degradation products .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of the (1r,4r)-4-Methylcyclohexanecarbonyl moiety?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve stereochemical details through coupling constants (e.g., axial vs. equatorial protons in the cyclohexane ring). For unambiguous confirmation, X-ray crystallography is recommended, as demonstrated for structurally similar piperidine derivatives in crystallographic studies .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Enzyme inhibition assays (e.g., kinase or protease inhibition) and receptor-binding studies (using radioligand displacement) are common. The piperidine and dihydropyrimidinone moieties suggest potential interaction with G-protein-coupled receptors (GPCRs) or enzymatic active sites. Dose-response curves should be generated with concentrations ranging from 1 nM to 10 µM, with triplicate measurements to ensure reproducibility .
Advanced Questions
Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?
Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
- Catalysis : Employ palladium-based catalysts for coupling reactions involving the piperidine ring, as described in analogous syntheses .
- Purification : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress by TLC or LC-MS to identify incomplete steps, and adjust stoichiometry of reagents like 4-methylcyclohexanecarbonyl chloride if needed .
Q. What strategies mitigate challenges in impurity profiling during synthesis?
Use high-resolution LC-MS with electrospray ionization (ESI) to detect low-abundance impurities (e.g., dealkylated byproducts or oxidation products). Compare retention times and fragmentation patterns against reference standards. For quantification, develop a validated HPLC method with a C18 column and UV detection at 254 nm, as applied to structurally related pyridopyrimidinones .
Q. How does the steric environment of the dihydropyrimidin-4-one ring influence reactivity?
The partially saturated ring reduces conjugation, increasing susceptibility to nucleophilic attack at the carbonyl group. Steric hindrance from the methylcyclohexanecarbonyl group may slow reactions at the piperidine nitrogen. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites, guiding functionalization strategies such as alkylation or acylation .
Q. What computational methods predict binding affinity to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using AMBER or GROMACS) are effective. Focus on the compound’s ability to form hydrogen bonds with active-site residues (e.g., via the pyrimidinone carbonyl) and hydrophobic interactions with the methylcyclohexane moiety. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Contradictions and Resolutions
- Synthetic Routes : uses chlorinated solvents for coupling, while recommends dichloromethane with NaOH. Resolve by testing solvent compatibility via small-scale reactions and monitoring for side products (e.g., hydrolysis) .
- Stability : While suggests room-temperature stability for related compounds, emphasizes cold storage. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine optimal storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
